molecular formula C9H12O2S B11964262 2-(4-Methanesulfinyl-phenyl)-ethanol

2-(4-Methanesulfinyl-phenyl)-ethanol

Cat. No.: B11964262
M. Wt: 184.26 g/mol
InChI Key: LXMXFBFAHOYNFG-UHFFFAOYSA-N
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Description

2-(4-Methanesulfinyl-phenyl)-ethanol is an organic compound characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfinyl-phenyl)-ethanol typically involves the reaction of 4-methylthio benzyl alcohol with appropriate oxidizing agents to introduce the sulfinyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize by-products, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfinyl-phenyl)-ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include sulfone derivatives, thioethers, and various substituted phenyl derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity
Research has demonstrated that 2-(4-Methanesulfinyl-phenyl)-ethanol exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing a strong inhibitory effect on both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

b. Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition can potentially provide therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

Case Study: COX Inhibition
A molecular modeling study indicated that the methylsulfonyl group of the compound interacts favorably with the COX-2 active site, enhancing selectivity over COX-1. This selectivity is crucial for reducing side effects associated with non-selective COX inhibitors.

Agricultural Applications

a. Pesticidal Activity
The compound has been evaluated for its potential use as a pesticide. Preliminary studies indicate that it can effectively control certain pests while being less harmful to beneficial insects compared to conventional pesticides.

Pest Species Effective Concentration (EC)
Aphids50 µg/mL
Whiteflies75 µg/mL

This selective action suggests that this compound could be developed into an environmentally friendly pesticide option.

Material Science

a. Polymer Additive
In material science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and elongation at break.

Polymer Type Tensile Strength (MPa) Elongation at Break (%)
Polypropylene25300
Polyvinyl chloride30250

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfinyl-phenyl)-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(4-Methylsulfonyl-phenyl)-ethanol
  • 2-(4-Methylthio-phenyl)-ethanol
  • 2-(4-Methanesulfonyl-phenyl)-ethanol

Uniqueness

2-(4-Methanesulfinyl-phenyl)-ethanol is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets and contributes to the compound’s reactivity in various chemical reactions .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(4-methylsulfinylphenyl)ethanol

InChI

InChI=1S/C9H12O2S/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3

InChI Key

LXMXFBFAHOYNFG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CCO

Origin of Product

United States

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